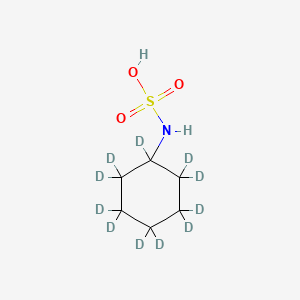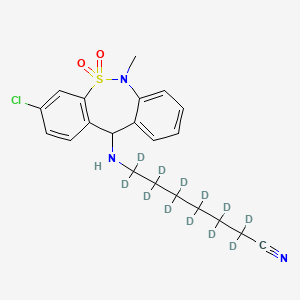
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is a white solid that is soluble in chloroform, dichloromethane, and methanol . This compound is primarily used in organic synthesis and proteomics research applications .
Preparation Methods
The synthesis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide involves several steps. One common method includes the oxidation of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the oxidation of other molecules in chemical reactions . It may also interact with proteins and enzymes, affecting their structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide can be compared with other similar compounds, such as:
2,3-Dimethylpyridine N-oxide: This compound has a similar structure but lacks the hydroxymethyl and methoxy groups.
Omeprazole N-oxide: This compound is structurally related but contains additional functional groups and is used as a pharmaceutical agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
(4-methoxy-5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-7(2)10(12)4-8(5-11)9(6)13-3/h4,11H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLRGVWLVUBSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[N+](=C1C)[O-])CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675944 |
Source


|
| Record name | (4-Methoxy-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-40-8 |
Source


|
| Record name | (4-Methoxy-5,6-dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













